2-(3,4-Bis(allyloxy)phenyl)acetic acid
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Overview
Description
2-(3,4-Bis(allyloxy)phenyl)acetic acid is an organic compound with the molecular formula C14H16O4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two allyloxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Bis(allyloxy)phenyl)acetic acid typically involves the allylation of 3,4-dihydroxyphenylacetic acid. The reaction is carried out using allyl bromide in the presence of a base such as potassium carbonate. The reaction conditions usually involve heating the mixture to promote the formation of the allyloxy groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Bis(allyloxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Bis(allyloxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The allyloxy groups may enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: The parent compound, lacking the allyloxy groups.
3,4-Dihydroxyphenylacetic acid: A precursor in the synthesis of 2-(3,4-Bis(allyloxy)phenyl)acetic acid.
Allyloxybenzenes: Compounds with allyloxy groups attached to a benzene ring.
Uniqueness
This compound is unique due to the presence of two allyloxy groups, which can significantly alter its chemical reactivity and biological activity compared to its parent compound and other similar molecules
Properties
IUPAC Name |
2-[3,4-bis(prop-2-enoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-7-17-12-6-5-11(10-14(15)16)9-13(12)18-8-4-2/h3-6,9H,1-2,7-8,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRWXUCWLNMZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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